naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate is an organic compound that features a naphthalene ring and a benzene ring connected via a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 2,4-dimethylbenzene to introduce a bromine atom at the 5-position. This is followed by sulfonation to attach the sulfonate group. Finally, the naphthalen-2-yl group is introduced through a coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale electrophilic aromatic substitution reactions, utilizing automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction pathways would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the sulfonate group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The naphthalene and benzene rings provide a rigid framework that can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like 2-naphthol and 1-naphthylamine share the naphthalene core structure.
Benzene Derivatives: Compounds such as 2,4-dimethylbenzenesulfonic acid and 5-bromo-2,4-dimethylbenzene share similar substituents.
Uniqueness
Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate is unique due to the combination of its structural features, which include a naphthalene ring, a brominated benzene ring, and a sulfonate group. This combination imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
naphthalen-2-yl 5-bromo-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3S/c1-12-9-13(2)18(11-17(12)19)23(20,21)22-16-8-7-14-5-3-4-6-15(14)10-16/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSWCGZLBWNRMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.